molecular formula C24H25N3S B2628552 (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450353-36-3

(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2628552
CAS No.: 450353-36-3
M. Wt: 387.55
InChI Key: FTQLNLPGLBMIJN-RCCKNPSSSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile provides a precise description of its molecular framework. Breaking down the nomenclature:

  • Core Skeleton : The parent chain is a prop-2-enenitrile group, featuring a nitrile (-C≡N) at position 1 and a double bond between carbons 2 and 3. The (2E) designation specifies the trans configuration of the double bond, with the nitrile and thiazole groups on opposite sides.
  • Substituents :
    • At position 2: A 1,3-thiazol-2-yl group substituted at its 4-position with a 4-(2-methylpropyl)phenyl ring. The thiazole ring contains sulfur at position 1 and nitrogen at position 3.
    • At position 3: A (2-ethylphenyl)amino group, where an ethyl (-CH2CH3) substituent is attached to the benzene ring’s second carbon.

The molecular formula C23H23N3S (molecular weight: 373.5 g/mol) reflects this architecture. Key structural features include:

Feature Description
Thiazole ring A five-membered aromatic ring with sulfur (S) and nitrogen (N) atoms.
4-(2-Methylpropyl)phenyl A benzene ring substituted at position 4 with an isobutyl group (-CH2CH(CH3)2).
Acrylonitrile backbone A propenenitrile chain enabling conjugation between the thiazole and phenyl groups.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-4-19-7-5-6-8-22(19)26-15-21(14-25)24-27-23(16-28-24)20-11-9-18(10-12-20)13-17(2)3/h5-12,15-17,26H,4,13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQLNLPGLBMIJN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H25N3S
  • Molecular Weight : 387.5404 g/mol
  • IUPAC Name : this compound

The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include:

  • Anticancer Activity :
    • Various thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this structure have demonstrated IC50 values indicating effective inhibition of tumor cell lines.
    • A study reported that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties :
    • Thiazole derivatives are recognized for their broad-spectrum antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial and fungal infections.
    • Research indicates that modifications in the thiazole ring can enhance antimicrobial potency.
  • Inhibition of Drug Resistance :
    • Some studies have highlighted the ability of thiazole compounds to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. This action can improve the efficacy of conventional chemotherapeutics.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Interaction : It may interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

StudyFindings
Study 1Demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
Study 2Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.
Study 3Explored the compound's ability to reverse P-gp-mediated drug resistance in vitro, enhancing the cytotoxicity of doxorubicin in resistant cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following compounds share the enenitrile-thiazole scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent Modifications Molecular Formula (Inferred) Key References
(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile 2-Methylphenyl (vs. 2-ethylphenyl) on the amino group C₂₅H₂₄N₄S
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl (thiazole substituent) and 4-nitrophenylamino (vs. 2-ethylphenylamino) C₂₁H₁₇N₅O₃S
(2E)-3-[(2-fluoro-5-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 2-Fluoro-5-nitrophenylamino (electron-withdrawing substituents) C₁₉H₁₂FN₅O₂S
(2E)-3-(4-{[6-(1,3-benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile Purine-benzothiazole hybrid substituent (complex heterocyclic system) C₂₆H₂₀N₈S
Spectroscopic Characterization :
  • 1H-NMR : The 2-ethylphenyl group in the target compound shows characteristic aromatic protons at δ 6.8–7.4 ppm, distinct from the 2-methylphenyl analog (δ 2.3 ppm for CH₃) .
  • 13C-NMR: The cyano group resonates near δ 118 ppm, while the thiazole carbons appear at δ 120–160 ppm, consistent with analogs in and .
Solubility and Stability :
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, making the compound more reactive toward nucleophiles .

Q & A

Basic: What are the common synthetic routes for (2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation between aromatic aldehydes and amines, followed by cyclization to form the thiazole ring. Key steps include:

  • Step 1: Reaction of 2-ethylphenylamine with a nitrile-containing aldehyde under basic conditions (e.g., KOH/EtOH) to form the enaminonitrile intermediate .
  • Step 2: Formation of the thiazole ring via Hantzsch thiazole synthesis, using sulfur sources (e.g., thiourea) and α-haloketones derived from 4-(2-methylpropyl)phenyl precursors .
  • Optimization: Solvents like ethanol or acetonitrile are preferred for high yields (~60–75%), with reaction temperatures maintained at 60–80°C to prevent side reactions .

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